Kibdelone B

Description

Contextualization within Marine-Derived Natural Products Chemistry

While Kibdelone B was initially isolated from a soil actinomycete, the field of natural products research increasingly explores diverse environments, including marine ecosystems, for novel bioactive compounds. Marine-derived microorganisms, such as bacteria and fungi, are known to produce a wide array of structurally unique secondary metabolites with significant biological properties. nih.govrsc.org Although this compound itself is from a terrestrial source, its study contributes to the broader understanding of polyketide biosynthesis and bioactivity, which is also highly relevant to compounds discovered from marine microbes.

Historical Overview of this compound Discovery and Initial Characterization

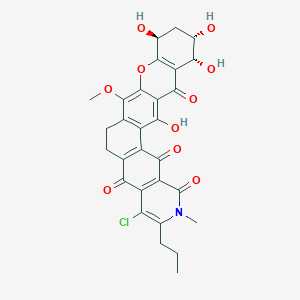

The kibdelones, including this compound, were first reported in 2007 by researchers who isolated them from a rare Australian soil actinomycete, Kibdelosporangium sp. (MST-108465). researchgate.netnih.gov Initial characterization involved detailed spectroscopic analysis, including 1- and 2-dimensional NMR data, to assign the complete relative stereostructures of kibdelones A-C and related congeners like this compound rhamnoside. researchgate.netnih.govnih.gov this compound was identified as a member of this family, characterized by a hexacyclic, polyaromatic scaffold featuring a chlorinated isoquinolinone AB ring system and a tetrahydroxanthone DEF ring system. nih.gov An interesting property observed during their isolation was the facile equilibration of kibdelones B and C to a mixture of kibdelones A, B, and C under mild conditions, a process proposed to involve air oxidation, quinone/hydroquinone redox transformations, and keto/enol tautomerizations. researchgate.netnih.govpsu.edursc.org

Significance of Polyketide Natural Products in Drug Discovery

Polyketide natural products represent a major class of bioactive compounds with diverse structures and therapeutic applications. rsc.org Many clinically important drugs, including antibiotics (e.g., erythromycin, tetracycline), antifungals (e.g., nystatin), and anticancer agents (e.g., adriamycin), are polyketides or derived from them. rsc.org Their structural complexity and diversity, arising from the assembly of simple building blocks (acetate units) by polyketide synthases (PKS), make them valuable leads in the search for new pharmaceuticals. rsc.orgnih.govnih.gov Spirotetronate polyketides, a family structurally related to kibdelones, also exhibit potent antibacterial and antitumor activities, highlighting the significance of this class in drug discovery. acs.org The intricate structures of polyketides often allow them to interact with biological targets in ways that small synthetic molecules cannot, contributing to novel mechanisms of action. nih.govmdpi.com

Global Research Landscape Pertaining to this compound

Research on this compound and the kibdelone family has primarily focused on their structural elucidation, biological activities, and synthetic approaches. Studies have investigated their potent cytotoxicity against various human tumor cell lines, as well as their antibacterial and nematocidal activities. researchgate.netnih.govnih.gov The unique structural features and observed chemical equilibrium between the kibdelone congeners have also been subjects of detailed investigation. researchgate.netnih.govpsu.edursc.org Synthetic efforts towards the kibdelone core and simplified derivatives have been reported to explore structure-activity relationships and potential for drug development. rsc.orgnih.govnih.govnih.gov While the mode of action and pharmacology of kibdelones have received limited attention, ongoing research continues to explore their potential as promising leads for novel therapeutics. caymanchem.comtoku-e.com The global research landscape involves contributions from various institutions, focusing on different aspects ranging from isolation and characterization to synthesis and biological evaluation. researchgate.netnih.govnih.govnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(19S,21S,22R)-8-chloro-19,21,22,26-tetrahydroxy-15-methoxy-6-methyl-7-propyl-17-oxa-6-azahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),4(9),7,15,18(23),25-heptaene-3,5,10,24-tetrone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26ClNO10/c1-4-5-11-20(30)16-17(29(39)31(11)2)23(36)14-9(21(16)34)6-7-10-15(14)24(37)19-25(38)18-22(35)12(32)8-13(33)27(18)41-28(19)26(10)40-3/h12-13,22,32-33,35,37H,4-8H2,1-3H3/t12-,13-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEKAAIWXVERFW-MZFXBISCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)C(C(CC6O)O)O)O)C(=O)N1C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(C2=C(C(=O)C3=C(C2=O)CCC4=C3C(=C5C(=C4OC)OC6=C(C5=O)[C@H]([C@H](C[C@@H]6O)O)O)O)C(=O)N1C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26ClNO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901098790 | |

| Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934464-78-5 | |

| Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934464-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(+)-(10R,12R,13S)-4-Chloro-6,7,10,11,12,13-hexahydro-10,12,13,15-tetrahydroxy-8-methoxy-2-methyl-3-propyl-2H-[1]benzopyrano[2′,3′:6,7]naphth[2,1-g]isoquinoline-1,5,14,16-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901098790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Isolation and Structural Elucidation of Kibdelone B

Bioprospecting and Cultivation Strategies for Kibdelone B-Producing Organisms

The discovery of this compound began with a targeted bioprospecting effort focused on unique microbial sources. The producing organism, a novel actinomycete strain designated MST-108465, was isolated in 1996 from a soil sample collected within a timber woolshed located 15 kilometers north of Port Augusta, South Australia.

Initial screening of microbial cultures revealed that the non-polar extract from MST-108465 produced a series of metabolites exhibiting unusual Ultraviolet (UV) spectra. A comparison of these spectra against an extensive in-house library of microbial metabolite UV data, as well as against databases from thousands of type microbial species, failed to identify the compounds as known entities, signaling the presence of novel chemistry. Further taxonomic identification using 16S rRNA gene sequencing placed the strain within the family Pseudonocardiaceae, showing a 98% identity with Kibdelosporangium species. As it produced a unique profile of secondary metabolites, it was classified as a novel species, Kibdelosporangium sp. MST-108465.

To optimize the production of kibdelones, various cultivation strategies were explored. The organism was cultured on several solid and liquid media, including ISP2 liquid media, rice flour liquid media, and ISP2 agar, with fermentations carried out at 28°C. Comparative analysis of the yields revealed that solid-phase fermentation on a barley grain medium was superior, providing a consistent distribution of kibdelone-like metabolites in significantly higher quantities than other tested media. The optimized production was achieved through large-scale solid-phase fermentation on barley, incubated for 18 days at 28°C, which provided the necessary quantity of material for comprehensive isolation and structural studies.

Chromatographic Separation Techniques for this compound Isolation

The isolation of this compound from the crude culture extract was a multi-step process requiring a series of chromatographic techniques to separate it from its congeners, Kibdelone A and C, and other minor metabolites.

The process began with a large-scale extraction of the solid barley fermentation culture using methanol (B129727). The resulting methanol extract was concentrated in vacuo to yield an aqueous residue, which was then subjected to liquid-liquid partitioning with ethyl acetate (B1210297) (EtOAc). This step effectively separated the moderately polar kibdelones into the organic phase, concentrating them and removing highly polar media components.

Detailed information regarding the specific sequence of chromatographic columns (e.g., silica (B1680970) gel, Sephadex LH-20) and the mobile phases or gradient systems used for the subsequent purification of this compound from the crude ethyl acetate extract is not available in the reviewed literature. Typically, such a separation would involve a combination of normal-phase flash chromatography to fractionate the extract, followed by repeated rounds of reversed-phase high-performance liquid chromatography (HPLC) to achieve the final purification of individual kibdelones.

High-Resolution Spectroscopic Approaches for this compound Structural Determination

The definitive structure of this compound was established through the comprehensive application of several high-resolution spectroscopic techniques, which together provided a complete picture of its connectivity, functional groups, and stereochemistry.

NMR spectroscopy was the primary tool used to decipher the complex, polycyclic carbon skeleton of this compound and to assign the specific chemical environment of each proton. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments was required to assemble the molecular framework.

A complete, tabulated set of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound is not available in the publicly accessible literature. Such data is essential for the unequivocal assignment of the complex structure and is typically found in the primary research publication (Ratnayake et al., Chemistry—A European Journal, 2007, 13, 1610-1619). The analysis would have relied on key correlations observed in 2D NMR spectra:

COSY (Correlation Spectroscopy) experiments would have been used to identify proton-proton (H-H) spin-spin coupling networks, allowing for the tracing of connected aliphatic chains within the tetrahydroxanthone moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments would have correlated directly bonded protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) experiments were crucial for assembling the entire structure by identifying long-range (2- and 3-bond) correlations between protons and carbons, connecting the various spin systems and quaternary carbons to build the hexacyclic ring system.

High-resolution mass spectrometry (HRMS), likely High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), was used to determine the exact mass of this compound. This measurement established its molecular formula as C₂₉H₂₆ClNO₁₀.

Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. For a complex molecule like this compound, characteristic fragmentation pathways would include:

α-cleavage adjacent to the various ketone functionalities.

Retro-Diels-Alder reactions in the cyclohexene (B86901) ring of the tetrahydroxanthone core.

Sequential losses of small neutral molecules such as water (H₂O) from the hydroxyl groups and carbon monoxide (CO) from the quinone and isoquinolinone carbonyls.

Specific details on the characteristic fragment ions and neutral losses for this compound have not been detailed in the available literature, which would be required for a comprehensive fragmentation pattern analysis.

Vibrational spectroscopy, including Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of light that correspond to bond vibrations.

While specific IR absorption data (in wavenumbers, cm⁻¹) for this compound is not explicitly reported in the reviewed literature, its structure contains several functional groups that would produce characteristic signals:

O-H stretching: A broad absorption band would be expected in the region of 3500-3200 cm⁻¹ due to the multiple hydroxyl groups on the tetrahydroxanthone moiety.

C-H stretching: Signals for aromatic and aliphatic C-H stretches would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=O stretching: Multiple sharp, strong absorption bands would be prominent in the carbonyl region (1800-1650 cm⁻¹). Distinct signals would arise from the conjugated ketone of the quinone system and the amide-like carbonyl of the isoquinolinone ring.

C=C stretching: Aromatic C=C bond vibrations would produce signals in the 1600-1450 cm⁻¹ region.

The final and most challenging aspect of the structural elucidation of this compound was the determination of its absolute stereochemistry. While chiroptical methods like measuring the optical rotation confirm that a molecule is chiral, they are often insufficient to assign the complex three-dimensional arrangement of multiple stereocenters.

This compound is an optically active molecule. However, its specific rotation value ([α]D) is not reported in the available literature. The related compound Kibdelone C has a reported specific rotation of [α]D = +49 (c 0.5, CHCl₃), confirming the chirality of this molecular class. nih.gov

Due to the facile equilibration between Kibdelones A, B, and C, and the challenges in assigning the multiple stereocenters by chiroptical data alone, the absolute configuration was ultimately determined through the convergent total synthesis of Kibdelone C. nih.gov The stereochemistry of a key synthetic intermediate was unambiguously confirmed by X-ray crystal structure analysis. nih.gov By comparing the NMR data and optical rotation of the synthetic Kibdelone C with the natural product, the absolute configuration of the entire family of compounds was definitively assigned as 10R, 11S, 13S. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination of this compound

Detailed research findings from X-ray crystallographic analysis performed directly on this compound to determine its absolute stereochemistry are not available in the reviewed literature. The inherent instability of this compound has made its isolation into a crystalline form suitable for such analysis challenging. The absolute stereochemistry of the kibdelone class of compounds was instead determined through the total synthesis of the more stable analogue, Kibdelone C. In those studies, X-ray crystallography was successfully employed on synthetic intermediates of Kibdelone C, such as its p-bromobenzoate derivative, to unambiguously confirm their relative and absolute stereochemistry, which by extension, informed the structure of the entire kibdelone family.

Computational Chemistry in Structural Confirmation of this compound

Specific studies employing computational chemistry methods to confirm the structure of this compound have not been detailed in the available search results. While computational chemistry is a powerful tool for structural confirmation, the literature accessible through the searches focuses on the synthesis and spectroscopic analysis of the kibdelone family, particularly Kibdelone C, rather than computational modeling of this compound.

Biosynthetic Pathways and Genetic Engineering of Kibdelone B

Elucidation of Biosynthetic Precursors and Intermediates for Kibdelone B

The structural backbone of this compound is assembled from precursors common to polyketide and amino acid metabolism. Isotope-labeled feeding experiments have been instrumental in elucidating the origins of the carbon skeleton. These studies have confirmed that the kibdelone scaffold is a polyketide, formed through the condensation of acetate (B1210297) units nih.govnih.gov.

Key precursors for the biosynthesis of the related compound kibdelomycin include:

Glycerol and Glycine: These serve as the primary sources for the aminohydroxycyclopentenone (AHCP) moiety.

Tyrosine: The C-terminal tyrosine is a precursor for the 3-chloro-4-hydroxyphenylacetyl group.

S-Adenosylmethionine (SAM): The methoxy (B1213986) group is derived from SAM nih.gov.

Deoxyketo Sugar: The biosynthesis involves a C-branched deoxyketo sugar, amycolose, which is a key intermediate d-nb.infonih.gov.

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

Research into the kibdelomycin biosynthetic gene cluster from Kibdelosporangium sp. MA7385 has led to the identification and characterization of specific enzymes crucial for its synthesis d-nb.infonih.gov. Two key enzymes involved in the modification of the amycolose sugar moiety have been heterologously expressed and characterized:

α-ketoacid dehydrogenase (KbDH-α/β): This thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme is responsible for the C-branching of the deoxyketo sugar amycolose. It consists of two subunits, α and β, which show strong noncovalent binding. The enzyme demonstrates high specificity for its donor substrate d-nb.info.

Aminotransferase (KbAT): This enzyme catalyzes the subsequent downstream reaction, introducing an amino group. A notable feature of KbAT is its ability to accept a sterically demanding tertiary α-hydroxy ketone as a substrate, which is a mimetic of its physiological substrate in the pathway d-nb.infonih.gov. The enzyme showed product formation with L-ornithine and lysine (B10760008) as amino donor substrates d-nb.info.

| Enzyme | Function | Substrate(s) | Key Characteristics | Reference |

|---|---|---|---|---|

| KbDH-α/β | C-branching of deoxyketo sugar | Amycolose precursor | ThDP-dependent; Composed of α and β subunits; High donor substrate specificity. | d-nb.info |

| KbAT | Amination | Tertiary α-hydroxy ketone | Accepts sterically demanding substrates; Utilizes L-ornithine and lysine as amino donors. | d-nb.infonih.gov |

Genomic Analysis of this compound Biosynthetic Gene Clusters (BGCs)

The genetic blueprint for this compound synthesis is encoded in a dedicated biosynthetic gene cluster (BGC). The BGC for the identical antibiotic kibdelomycin has been identified and sequenced in Kibdelosporangium sp. MA7385 d-nb.infonih.gov. A comparative genomic analysis was also performed with the BGC for amycolamicin from Amycolatopsis sp. MK575-fF5, revealing that the clusters are similar but not identical nih.gov.

Key findings from the genomic analysis include:

Identification of the BGC: The complete BGC for kibdelomycin was elucidated, providing a roadmap of the genes responsible for its production d-nb.infonih.gov.

Comparative Genomics: Comparison between the kibdelomycin and amycolamicin BGCs offers insights into the evolutionary relationship and subtle structural differences that might arise from the producing organisms nih.gov.

In Silico Analysis: Bioinformatic analysis of the kibdelomycin BGC has identified numerous open reading frames (ORFs) encoding enzymes such as polyketide synthases (PKS), tailoring enzymes (e.g., oxidoreductases, transferases), and regulatory proteins d-nb.info. In silico searches based on the characterized enzymes have identified approximately 400 similar BGCs, suggesting a wide diversity of natural products containing C-branched sugars d-nb.infonih.gov.

| Gene/Enzyme Type | Putative Function in Biosynthesis | Reference |

|---|---|---|

| Polyketide Synthase (PKS) | Assembly of the polyacetate backbone. | nih.gov |

| α-ketoacid dehydrogenase | Catalyzes C-branching of the sugar moiety. | d-nb.infonih.gov |

| Aminotransferase | Introduction of an amino group to the sugar. | d-nb.infonih.gov |

| Oxidoreductases | Catalyze redox reactions for structural modifications. | d-nb.info |

| Regulatory Proteins | Control the expression of the biosynthetic genes. | nih.gov |

Genetic Manipulation and Pathway Engineering for Enhanced this compound Production

The low production yield of kibdelomycin/kibdelone B in its native producer limits further development and chemical modification nih.gov. Consequently, efforts have been made to enhance production through genetic and metabolic engineering strategies.

One successful approach has been the improvement of kibdelomycin production through strain mutagenesis of the producing organism nih.gov. This classical genetic approach, involving random mutation and selection, can lead to strains with significantly higher titers.

Modern pathway engineering strategies, while not yet extensively reported specifically for this compound, offer a rational approach for increasing yields. These can include:

Promoter Replacement: Replacing the native promoter of the BGC with a stronger, constitutively active promoter can dramatically boost the expression of the entire gene cluster, leading to higher product yields mdpi.com.

Precursor Supply Enhancement: Engineering the primary metabolism of the host organism to increase the intracellular pools of essential precursors like acetate, glycerol, and specific amino acids can alleviate bottlenecks in the biosynthetic pathway nih.govresearchgate.net.

Coordinated Gene Expression: Tuning the expression levels of multiple genes within the BGC or related pathways can help to balance metabolic flow and prevent the accumulation of inhibitory intermediates nih.gov.

These genetic manipulation techniques provide a powerful toolkit for developing high-yielding strains, which is essential for the sustainable production of complex natural products like this compound nih.govnih.gov.

Chemoenzymatic Synthesis Approaches Inspired by this compound Biosynthesis

The complex, stereochemically rich structure of this compound makes its total chemical synthesis challenging tdl.orgnih.gov. Insights from the natural biosynthetic pathway can inspire more efficient chemoenzymatic synthesis routes, which combine the selectivity of enzymes with the flexibility of chemical reactions.

Examples of biosynthesis-inspired approaches relevant to this compound include:

Enzymatic C-C Bond Formation: The characterization of the α-ketoacid dehydrogenase (KbDH-α/β) that performs a C-branching reaction on a sugar intermediate presents an opportunity d-nb.infonih.gov. Such enzymes could be used as biocatalysts to create complex chiral intermediates that are difficult to access through traditional chemistry.

Biocatalytic Transformations: In the total synthesis of the related Kibdelone A, an enzymatic dihydroxylation step was employed to create activated halo-cyclohexene fragments, demonstrating the utility of integrating enzymatic steps into a synthetic sequence acs.orgnih.gov.

Late-Stage Enzymatic Oxidation: A common chemoenzymatic strategy involves the chemical synthesis of a complex molecular scaffold, followed by late-stage enzymatic modifications, such as hydroxylations catalyzed by P450 enzymes, to install functional groups with high regio- and stereoselectivity beilstein-journals.org. This approach could be envisioned for the final tailoring steps in a synthetic route to this compound.

By leveraging biocatalysis, chemoenzymatic strategies can shorten synthetic routes, improve stereochemical control, and provide access to novel analogs of natural products nih.gov.

Regulatory Mechanisms Governing this compound Biosynthesis

The production of secondary metabolites like this compound is tightly regulated within the producing organism to coordinate with growth and environmental conditions. While specific regulatory mechanisms governing the kibdelone BGC have not been detailed in the available literature, the regulation of antibiotic BGCs in Actinobacteria typically involves a hierarchical control system.

Common regulatory elements found in such pathways include:

Cluster-Situated Regulators (CSRs): Most BGCs contain one or more genes that encode transcription factors located within the cluster itself. These CSRs, often of the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding lucA-like) families, directly control the expression of the biosynthetic genes in response to specific internal or external signals.

Global Regulatory Networks: The expression of the kibdelone BGC is also likely integrated into broader cellular regulatory networks that respond to nutritional stress, quorum sensing, or developmental cues.

Feedback Inhibition: In many biosynthetic pathways, the final product or a key intermediate can inhibit the activity of an early enzyme in the pathway, providing a mechanism for self-regulation. For example, in tryptophan biosynthesis in Bacillus subtilis, the final product activates a protein complex (TRAP) that terminates transcription of the biosynthetic operon psu.edu. A similar feedback loop could potentially regulate this compound production.

Understanding these regulatory networks is crucial for rationally engineering strains for enhanced production, as manipulating regulatory genes can be a highly effective strategy to "turn on" or "upregulate" a silent or poorly expressed BGC.

Biological Activities and Molecular Mechanisms of Kibdelone B

Antiproliferative and Cytotoxic Activities of Kibdelone B

Kibdelones, including this compound, are known for their potent cytotoxic properties against a variety of human cancer cell lines. researchgate.netnih.govnih.govlookchem.combiomol.com This activity is a key area of research into their potential therapeutic applications.

Inhibition of Cancer Cell Proliferation in Diverse In Vitro Models

Kibdelones have shown potent and selective cytotoxicity against a panel of human tumor cell lines, with some congeners exhibiting low nanomolar activity. researchgate.netnih.govnih.govnih.govnih.gov For instance, kibdelone C, which is in equilibrium with this compound, has demonstrated potent growth inhibition (GI50 values < 5 nM) against cell lines derived from various cancer types, including lung, colon, ovarian, prostate, and breast tumors. nih.gov Kibdelone A has shown GI50 values of 1.2 nM against a leukemia cell line (SR) and <1 nM against a renal cell carcinoma cell line (SN12C). nih.govnih.gov Studies with simplified derivatives of kibdelone C suggest that while the absolute configuration may not significantly affect activity, the polycyclic tetrahydroxanthone structure is crucial for cytotoxicity. nih.govnih.gov

Induction of Apoptosis and Programmed Cell Death by this compound

While direct studies specifically on this compound's induction of apoptosis are limited in the provided search results, research on related microbial metabolites and polycyclic xanthones suggests potential mechanisms. Some studies on other cytotoxic agents from microbial sources have observed characteristics of apoptosis, such as cell shrinkage, loss of surface contact, blebbing, nuclear condensation, and DNA fragmentation, along with activation of caspase-3. researchgate.net Polycyclic aromatic compounds, including some quinones, can induce DNA damage, which in turn can lead to apoptosis. nih.gov Further research is needed to confirm if this compound directly induces apoptosis and to elucidate the specific pathways involved.

Cell Cycle Arrest Mechanisms Mediated by this compound

Information specifically detailing cell cycle arrest mechanisms mediated by this compound is not prominent in the provided search results. However, related compounds have shown effects on the cell cycle. For example, simaomicin α, a structurally related natural product, has been reported to induce G1 arrest in cultured cancer cells. nih.govnih.gov Another study on anthracycline dutomycin (B115161) and its derivative showed that they block cells at the S phase. nih.gov While these findings suggest that related polycyclic compounds can influence the cell cycle, the specific effects of this compound require dedicated investigation.

Modulation of Key Signaling Pathways by this compound in Cellular Contexts

The provided search results indicate that the mode of action and pharmacology of the kibdelones, including this compound, have not been extensively studied. caymanchem.combiomol.comtoku-e.comcaymanchem.com One study on kibdelone C and its simplified derivatives suggests that they disrupt the actin cytoskeleton without directly binding to actin or affecting its polymerization in vitro. acs.orgacs.org This finding points towards a potential interaction with cellular structural components or pathways regulating them. However, a comprehensive understanding of how this compound modulates specific signaling pathways in cellular contexts is currently lacking in the provided information.

Antimicrobial Activities of this compound

In addition to their anticancer properties, kibdelones, including this compound, also exhibit significant antibacterial activity. researchgate.netnih.govnih.govlookchem.combiomol.com They have shown robust toxicity towards B. subtilis bacteria. nih.gov Some related natural antibiotics have demonstrated potent activity against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). acs.orgchinesechemsoc.org While the exact spectrum and potency of this compound's antimicrobial activity are not detailed for a wide range of pathogens in the provided results, its inclusion in a class of compounds with known antibacterial effects highlights this as another important area of its biological activity.

Compound Information

| Compound Name | PubChem CID |

| This compound | 934464-78-5 caymanchem.com |

Interactive Data Tables

Antibacterial Spectrum and Efficacy Against Pathogenic Strains

This compound, as part of the kibdelone family, exhibits significant antibacterial activity researchgate.netcaymanchem.com. Kibdelomycin, a related natural-product antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, shows broad-spectrum activity against Gram-positive bacteria nih.gov. It also demonstrates strong activity against clinical strains of the Gram-negative nonfermenter Acinetobacter baumannii, although it has weak activity against Pseudomonas aeruginosa nih.gov. Well-characterized resistant strains of Staphylococcus aureus and Streptococcus pneumoniae show no cross-resistance to kibdelomycin and quinolone and coumarin (B35378) antibiotics nih.gov. While direct specific data on the antibacterial spectrum and efficacy of this compound itself is less detailed in the search results compared to kibdelomycin, the family's reported antibacterial properties suggest this compound likely contributes to this activity researchgate.netcaymanchem.com.

Research on other natural products from actinomycetes also highlights their potential as sources of antibacterial compounds against multidrug-resistant pathogens, providing a broader context for the significance of compounds like this compound sajs.co.zanih.govmdpi.com.

Antifungal Properties and Targets in Fungal Systems

While the search results mention the antifungal activity of bacterial polycyclic xanthone (B1684191) natural products (BPXNPs) in general, and some specific examples like albofungin (B1666813) and simaomicin α sjtu.edu.cnnih.gov, direct information detailing the specific antifungal properties and targets of this compound is limited. BPXNPs, as a class, have shown broad-spectrum antifungal activity against various yeasts and dermatophytes sjtu.edu.cnnih.gov. Some tetrahydroxanthone derivatives with specific structural features, such as chiral centers and methylene (B1212753) dioxybridge units, have been implicated in antifungal activity nih.gov. Further research is needed to clarify the specific role and mechanisms of this compound in fungal systems.

Antiviral Effects and Inhibition of Viral Replication Cycles

No information regarding the antiviral effects or inhibition of viral replication cycles by this compound was found in the provided search results.

Anti-inflammatory and Immunomodulatory Effects of this compound

While the search results mention anti-inflammatory agents and the modulation of inflammatory mediators in a general context scielo.brnih.govnih.gov, there is no specific information detailing the anti-inflammatory or immunomodulatory effects of this compound.

Suppression of Pro-inflammatory Mediator Production

No specific data on the suppression of pro-inflammatory mediator production by this compound was found in the provided search results. General information on anti-inflammatory agents indicates that they can suppress the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) nih.govwindows.net. Pro-inflammatory mediators like leukotrienes (LTs) and prostaglandins (B1171923) (PGs) are produced during acute inflammation nih.gov.

Neurobiological Activities of this compound

Research into the neurobiological activities of this compound is an area of ongoing exploration. While the primary focus of early studies was on its cytotoxic effects against various cell lines, the complex structure and biological origins of kibdelones suggest potential interactions within the nervous system.

Neuroprotective Effects in Cellular Stress Models

The neuroprotective potential of this compound has not been extensively documented in the provided search results. However, related research on other natural products with similar structural motifs or origins (such as polyketides or compounds from actinomycetes) has demonstrated neuroprotective effects in various cellular stress models nih.govmdpi.commdpi.comnih.gov. These effects are often linked to mechanisms such as the attenuation of oxidative stress, modulation of inflammatory responses, and inhibition of apoptotic pathways nih.govmdpi.com.

While direct evidence for this compound's activity in specific neuronal cellular stress models is limited in the search results, the broader context of natural product research, particularly on compounds with antioxidant or anti-inflammatory properties, suggests this as a potential area of investigation for this compound. nih.govmdpi.comnih.gov

Modulation of Neuronal Signaling

Understanding how this compound might influence neuronal signaling would require dedicated studies employing neurobiological assays and techniques. Research on other neuroprotective compounds has explored their impact on various signaling cascades, including PI3K/Akt, NF-κB, and MAPK pathways, which are crucial for neuronal survival and function. nih.govresearchgate.net

Other Noteworthy Biological Activities of this compound

Beyond potential neurobiological effects, this compound is recognized for several other significant biological activities. A prominent activity is its potent and selective cytotoxicity against a range of human tumor cell lines. researchgate.netcaymanchem.comnih.govnih.gov Studies have shown that kibdelones, including this compound, exhibit low nanomolar GI50 values against various cancer cell types, including those derived from lung, colon, ovarian, prostate, and breast tumors. nih.govnih.gov

Another noteworthy activity is its significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.netnih.govsjtu.edu.cn Kibdelones have also demonstrated potent nematocidal activity. researchgate.netcaymanchem.comrsc.org

The biological activities reported for this compound and the related kibdelones highlight their potential as lead compounds for drug discovery, although their specific mechanisms of action are still being elucidated. toku-e.com

Here is a summary of some reported biological activities of this compound and related kibdelones:

| Biological Activity | Description | References |

| Anticancer | Potent and selective cytotoxicity against various human tumor cell lines. | researchgate.netcaymanchem.comnih.govnih.gov |

| Antibacterial | Significant activity, especially against Gram-positive bacteria. | researchgate.netnih.govsjtu.edu.cn |

| Nematocidal | Potent activity. | researchgate.netcaymanchem.comrsc.org |

While the precise mechanisms underlying these activities are still under investigation, research suggests that the unique polycyclic xanthone structure of the kibdelones is crucial for their biological effects. sjtu.edu.cnnih.govnih.gov

Synthetic Chemistry Endeavors Towards Kibdelone B and Analogs

Retrosynthetic Analysis and Strategic Disconnections for Kibdelone B

Retrosynthetic analysis of this compound typically involves dissecting the molecule into simpler, more readily available building blocks. Strategic disconnections are planned to address the key structural features and potential synthetic challenges. One common strategic disconnection targets the C5–C6 bond, which links the B and D rings. nih.gov This disconnection is attractive because it breaks the molecule into two major fragments: an isoquinolinone (AB rings) and a tetrahydroxanthone (DEF rings). nih.gov This approach allows for the independent synthesis of these complex subunits, which can then be coupled later in the synthesis (a convergent strategy). nih.govecnu.edu.cn

Challenges in the retrosynthetic design include the presence of multiple stereocenters, the chlorinated isoquinolinone system, and the highly oxygenated tetrahydroxanthone moiety with its sensitive redox states. nih.govsjtu.edu.cnnih.gov Identifying disconnections that allow for the efficient and stereoselective installation of these features is paramount. bham.ac.ukdeanfrancispress.com

Total Synthesis Methodologies and Key Transformations for this compound

Several research groups have reported total synthesis efforts towards the kibdelones, particularly Kibdelone C, which can interconvert with this compound. nih.govnih.govscispace.comorganic-chemistry.orgacs.orgnih.govslideserve.com These syntheses often employ convergent strategies, bringing together independently synthesized fragments representing different ring systems of the molecule. nih.govecnu.edu.cn

Key transformations utilized in the total synthesis of kibdelones include reactions to construct the polycyclic framework and introduce the necessary functional groups and stereochemistry. Examples from reported syntheses of Kibdelone C, which are relevant due to the interconversion of kibdelones, highlight some of these key steps:

Fragment Coupling: Joining the isoquinolinone (AB) and tetrahydroxanthone (DEF) fragments is a critical step. Approaches have involved forming the C5–C6 bond, for instance, through methods suitable for biaryl bond formation like cross-coupling or oxidative coupling. nih.gov

Tetrahydroxanthone Formation: Constructing the DEF ring system with the correct oxygenation pattern and stereochemistry is challenging. Methodologies have included oxa-Michael/retro-Michael Friedel-Crafts annulation sequences to form the tetrahydroxanthone core. nih.govscispace.com

Isoquinolinone Synthesis: The AB ring system, featuring a chlorinated isoquinolinone, requires specific cyclization and functionalization strategies. nih.govnih.gov

Research groups that have contributed significantly to the total synthesis of kibdelones include those led by Porco and Ready. nih.govnih.govscispace.comorganic-chemistry.orgnih.govslideserve.com Gao and co-workers have also reported on the convergent synthesis of Kibdelone C. acs.orgecnu.edu.cn

Pioneering Reaction Methodologies Developed during this compound Synthesis

While the search results primarily detail the application of existing methodologies, the complexity of the kibdelone structure has likely driven the optimization and specific adaptation of known reactions. For instance, the development of efficient methods for constructing the highly functionalized tetrahydroxanthone and chlorinated isoquinolinone fragments may have involved refining reaction conditions or exploring new catalyst systems to achieve desired yields and selectivities. The use of a DMAP-mediated oxa-Michael/aldol (B89426) cascade reaction has been reported for installing the tetrahydroxanthone fragment in the synthesis of Kibdelone C. researchgate.net The application of In(III)-catalyzed arylation of a heterocyclic quinone monoketal for constructing the ABCD ring system of Kibdelone A is another example of a methodology employed in kibdelone synthesis efforts. acs.orgnih.gov

Stereocontrolled Approaches in this compound Total Synthesis

Achieving the correct relative and absolute stereochemistry at the multiple chiral centers within the kibdelone structure is a major synthetic challenge. sjtu.edu.cn Stereocontrolled approaches are essential throughout the synthesis, particularly in the construction of the tetrahydroxanthone DEF rings, which contain several stereogenic hydroxyl groups. nih.gov

Strategies employed to control stereochemistry in kibdelone synthesis efforts include:

Asymmetric Catalysis: Utilizing chiral catalysts to induce enantioselectivity in key bond-forming reactions. The Shi epoxidation has been used to establish absolute and relative stereochemistry in the enantioselective total synthesis of (-)-Kibdelone C. researchgate.net

Diastereoselective Reactions: Designing reactions where the inherent structure of the substrate or the reaction conditions favor the formation of a specific diastereomer. An intramolecular iodo halo-Michael aldol reaction has been employed for the diastereoselective construction of a highly functionalized cyclohexene (B86901) carboxylate EF ring fragment. nih.govscispace.comacs.orgnih.gov

Chiral Auxiliaries or Building Blocks: Incorporating chiral molecules that can direct the stereochemical outcome of a reaction and are later removed. Starting from commercially available, enantiopure starting materials can also be a strategy to introduce chirality early in the synthesis. nih.govscispace.com

The development of stereocontrolled routes is crucial for accessing the biologically active enantiomer of this compound and its analogs. nih.govnih.gov

Partial Synthesis and Semi-synthesis of this compound Derivatives

Partial synthesis and semi-synthesis approaches to this compound derivatives involve starting from a more complex precursor, often a related natural product or a key intermediate from a total synthesis, to prepare target compounds. This can be advantageous for accessing specific structural modifications or for synthesizing analogs more efficiently than through a full total synthesis.

Efforts have been made to synthesize simplified derivatives of kibdelone C, which can interconvert with this compound, to explore their biological activity and improve chemical stability. nih.govacs.org These studies involve modifying specific parts of the kibdelone skeleton while retaining key structural features.

Design and Synthesis of Structurally Modified this compound Analogs for SAR Studies

Structure-Activity Relationship (SAR) studies require the synthesis of a range of analogs with targeted structural modifications to understand how changes in chemical structure affect biological activity. For this compound, SAR studies aim to identify the key pharmacophores responsible for its potent cytotoxicity and to develop derivatives with improved properties, such as enhanced stability or reduced toxicity. nih.govacs.org

The design of this compound analogs involves making specific alterations to the isoquinolinone, tetrahydroxanthone, or the linking region between them. Synthetic strategies for these analogs must be flexible enough to allow for variations in substituents, oxidation states, and stereochemistry. Examples of modifications explored include simplifying the F-ring or altering the A-ring substituents. nih.gov The synthesis of these analogs often leverages intermediates developed during total synthesis efforts or employs partial synthesis approaches. nih.gov

Development of Efficient Synthetic Routes for Gram-Scale Production of this compound

Scaling up the synthesis of complex natural products like this compound from the milligram scale achieved in initial total syntheses to gram or multi-gram quantities is a significant undertaking. This requires optimizing each step of the synthetic route for yield, cost-effectiveness, safety, and ease of execution on a larger scale.

Challenges in scaling up this compound synthesis include handling sensitive intermediates, optimizing reaction conditions to minimize side products, and developing efficient purification procedures. While specific details on gram-scale production of this compound itself are not extensively detailed in the search results, the development of convergent routes and the optimization of key transformations, such as the intramolecular halo-Michael aldol reaction which was performed on a multigram scale, are steps towards achieving larger-scale synthesis. nih.govscispace.com Efficient synthetic routes are essential for providing sufficient material for comprehensive biological evaluation and further research. chinesechemsoc.org

Structure Activity Relationship Sar Studies of Kibdelone B and Its Derivatives

Correlating Structural Features with Biological Potency of Kibdelone B Analogs

SAR studies on the kibdelone family and related polycyclic xanthones have aimed to identify which parts of the complex hexacyclic structure are essential for their potent biological activities. Early studies comparing Kibdelones B and C to simplified ABCD ring fragments suggested that the full tetrahydroxanthone structure may be crucial for cytotoxicity nih.gov. Analogs bearing only the ABCD functionalities of Kibdelones B and C showed significantly lower activity compared to the natural products nih.gov. Specifically, these ABCD analogs displayed mean GI50 values of 4.5 µM in the NCI 60-cell screen, whereas Kibdelones A-C are active at low nanomolar concentrations nih.govnih.govnih.gov. This indicates that the E and F rings, which complete the hexacyclic structure, are highly important for biological activity psu.edu.

Further investigations involving simplified derivatives of Kibdelone C (which interconverts with this compound) have provided more detailed insights. Studies testing simplified analogs against non-small cell lung cancer cell lines revealed that certain modifications to the F-ring did not abolish activity. For instance, diol analogs featuring the F-ring of simaomicin α or lacking the C13 hydroxyl group showed low nanomolar IC50 values nih.gov. Even a simplified analog with an unsubstituted aryl F-ring retained activity comparable to Kibdelone C nih.gov. These findings suggest that while the presence of the F-ring is important, specific hydroxylation patterns or chlorination on the A-ring may not be strictly required for cytotoxic activity nih.gov. The B-ring oxidation state (hydroquinone vs. quinone) also appears not to be essential for activity, as methyl-kibdelone C, which is more stable and less prone to oxidation, showed similar toxicity to Kibdelone C nih.gov.

A summary of the relative activities of this compound/C and some analogs is presented in the table below:

| Compound | Structural Features | Representative Activity (e.g., GI50 or IC50) | Relative Potency vs. Kibdelones B/C | Source |

| This compound/C | Full hexacyclic tetrahydroxanthone | Low nM (e.g., < 5 nM) nih.govnih.gov | Highly potent | nih.govnih.gov |

| ABCD ring fragments | Lacks E and F rings | 4.5 µM nih.gov | ~2000 times less active | nih.gov |

| Isokibdelones A-C | Isomeric, different ring connectivity/twist | 10-200 fold less potent than kibdelones frontiersin.org | Significantly less potent | frontiersin.org |

| Simplified F-ring analog | Unsubstituted aryl F-ring | Low nM, comparable to Kibdelone C nih.gov | Similar potency | nih.gov |

| Methyl-Kibdelone C | Methyl group on B-ring, less prone to oxidation | Low nM, comparable to Kibdelone C nih.gov | Similar potency | nih.gov |

Elucidation of Mechanistic Insights from Systematic SAR Investigations

Although the precise mechanism of action for kibdelones, including this compound, has not been fully elucidated, SAR studies coupled with biological evaluations of analogs have provided some initial mechanistic insights. The lack of correlation between the toxicity profile of kibdelones and known cytotoxins in the NCI COMPARE analysis suggested a potentially unknown mode of action nih.gov.

In vitro studies with Kibdelone C and its simplified derivatives ruled out common mechanisms such as interaction with DNA or inhibition of topoisomerase, which are typical for many polycyclic aromatic compounds nih.govacs.orgresearchgate.netresearchgate.net. However, cellular studies revealed that Kibdelone C and its simplified derivatives disrupt the actin cytoskeleton nih.govacs.orgresearchgate.net. Importantly, in vitro studies showed no direct effect on actin polymerization, suggesting that the kibdelones act upstream of actin regulation nih.govacs.orgresearchgate.net.

The observation that simplified, more chemically stable derivatives can retain or even display higher activity than the natural product Kibdelone C (which readily interconverts with A and B) is significant nih.govacs.orgresearchgate.net. This suggests that the rapid interconversion or the presence of the quinone moiety (in Kibdelones A and B) is not essential for the cytotoxic mechanism and that Kibdelone C does not necessarily act as a pro-drug requiring oxidation to a quinone nih.gov. The equivalent cytotoxicity of both enantiomers of Kibdelone C also indicates that the absolute configuration at the stereogenic centers in the F-ring does not dictate the activity nih.gov.

Molecular Target Identification and Ligand Target Interactions of Kibdelone B

Affinity-Based Proteomics and Chemoproteomics for Kibdelone B Target Deconvolution

Affinity-based proteomics and chemoproteomics are powerful approaches for identifying the cellular targets of small molecules researchgate.neteuropeanreview.orgnih.gov. These methods typically involve using a functionalized analog of the compound of interest, often immobilized on a solid support or tagged with a detectable label, to enrich for interacting proteins from cell or tissue extracts researchgate.neteuropeanreview.orgnih.gov. Competition binding assays, where the free parental compound competes with the immobilized probe for target binding, can be used to confirm specific interactions and determine binding affinities nih.gov. Mass spectrometry is commonly used to identify the proteins that bind to the compound or its probe europeanreview.orgnih.gov.

Chemoproteomics, whether probe-based or label-free, offers a direct and effective way to profile the target landscape of a compound researchgate.netbiognosys.com. Probe-based methods often utilize chemical probes with photoaffinity tags for covalent crosslinking and clickable handles for ligation with an affinity matrix researchgate.net. Label-free methods can detect protein-ligand interactions without requiring modification of the ligand molecule researchgate.net. Techniques like Limited Proteolysis-coupled Mass Spectrometry (LiP-MS) can probe protein structural alterations upon ligand binding across the entire proteome, providing insights into target identification, off-target effects, and binding sites biognosys.com.

While the general principles of affinity-based proteomics and chemoproteomics are well-established for target deconvolution researchgate.neteuropeanreview.orgnih.govomicscouts.com, specific published research detailing the application of these exact methods specifically for this compound target identification was not found in the provided search results. The results discuss these techniques in the context of target deconvolution for small molecules in general researchgate.netbiognosys.comeuropeanreview.orgnih.govomicscouts.com.

Biophysical Characterization of this compound-Target Binding Dynamics

Biophysical techniques are essential for characterizing the interaction between a small molecule and its target protein, providing quantitative data on binding affinity, kinetics, and thermodynamics novalix.com. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and various spectroscopic methods (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)) can be used to study binding dynamics novalix.comproteogenix.science. SPR, for instance, can measure binding and dissociation rates, providing kinetic parameters like k_on and k_off, and allowing the calculation of the equilibrium dissociation constant (K_D) novalix.com. ITC directly measures the heat released or absorbed upon binding, providing thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and binding stoichiometry, in addition to K_D nih.gov.

These methods provide valuable insights into how tightly a ligand binds to its target and the underlying forces driving the interaction novalix.comproteogenix.science. Understanding binding dynamics is critical for lead optimization in drug discovery proteogenix.science.

While biophysical techniques are commonly applied to study ligand-target interactions novalix.comproteogenix.sciencenih.govnih.govpsu.edu, specific data from biophysical characterization studies of this compound binding dynamics to its molecular target(s) were not found in the provided search results. The results discuss the general application of these techniques in structural and biophysical characterization novalix.comproteogenix.sciencenih.govnih.govpsu.edu.

Structural Biology of this compound-Target Complexes (e.g., X-ray Crystallography, Cryo-Electron Microscopy, NMR Spectroscopy)

Structural biology techniques are fundamental for determining the three-dimensional structures of biological macromolecules and their complexes with ligands, providing atomic-level details of the interaction interface kbdna.cominnovationnewsnetwork.comcreative-biostructure.comnanoimagingservices.com. This structural information is invaluable for understanding the mechanism of action, guiding the design of improved ligands, and facilitating structure-based drug design novalix.comkbdna.cominnovationnewsnetwork.comcreative-biostructure.comnanoimagingservices.com.

Key techniques in structural biology include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) kbdna.cominnovationnewsnetwork.comcreative-biostructure.comnanoimagingservices.com. X-ray crystallography is powerful for resolving structures at atomic resolution, provided that crystals of the protein-ligand complex can be obtained kbdna.comcreative-biostructure.com. NMR spectroscopy is useful for studying the structure and dynamics of proteins and their interactions in solution, particularly for smaller proteins or flexible regions novalix.cominnovationnewsnetwork.comcreative-biostructure.com. Cryo-EM has seen significant advancements, enabling the determination of high-resolution structures of large protein complexes and those difficult to crystallize kbdna.comcreative-biostructure.comnanoimagingservices.com. Often, an integrative approach combining data from multiple structural biology techniques is used to gain a comprehensive understanding creative-biostructure.comnih.gov.

Regarding this compound, the provided search results mention the determination of the relative stereostructures of kibdelones A-C, including this compound, based on spectroscopic analysis researchgate.net. One study on the synthesis of kibdelone C and simplified derivatives mentioned confirming the structure of an intermediate dihydrophenanthrene by single X-ray crystal structure analysis nih.gov. However, there is no information in the search results about the determined three-dimensional structure of this compound in complex with its molecular target using X-ray crystallography, Cryo-EM, or NMR spectroscopy.

Computational Docking and Molecular Dynamics Simulations of this compound-Protein Interactions

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, play a significant role in studying ligand-protein interactions scispace.comfrontiersin.orgbiorxiv.orgmdpi.comnih.gov. Molecular docking predicts the preferred binding pose(s) of a small molecule within the binding site of a target protein and estimates the binding affinity using scoring functions scispace.comfrontiersin.org. This can be used to screen large libraries of compounds in silico and prioritize candidates for experimental testing scispace.com.

Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-protein complex over time, accounting for the flexibility of both molecules and the influence of the surrounding environment (e.g., solvent, ions) scispace.comfrontiersin.orgbiorxiv.orgmdpi.comnih.gov. MD simulations can refine docking poses, assess the stability of the complex, calculate binding free energies, and identify key interactions and conformational changes upon binding scispace.comfrontiersin.orgmdpi.comnih.gov. Combining docking and MD simulations can provide a more comprehensive understanding of the binding process and the nature of the interactions frontiersin.orgbiorxiv.orgmdpi.comnih.gov.

Pre Clinical in Vivo Efficacy and Therapeutic Potential of Kibdelone B

Evaluation of Kibdelone B Efficacy in Relevant Animal Models of Disease (Excluding Human Clinical Data)

Animal models play a vital role in understanding the biological effects of potential therapeutic agents. Different models are employed depending on the disease being studied, including models for cancer, infection, and inflammation.

In Vivo Antitumor Activity in Xenograft and Syngeneic Models

Efficacy in Animal Models of Infection

Kibdelones, including this compound, have shown significant antibacterial activity in vitro researchgate.netcaymanchem.combiomol.com. Animal models of infection are used to evaluate the effectiveness of antimicrobial agents against various pathogens focusonseveresuffering.co.uknih.govfrontiersin.org. While the kibdelones exhibit antibacterial properties researchgate.netcaymanchem.combiomol.com, specific in vivo efficacy data for this compound in animal models of bacterial or other infections were not found in the provided search results. Related compounds, such as cervinomycins, have displayed significant antibacterial activity in vitro and potent cytotoxicity in vivo and in vitro frontiersin.org.

Anti-inflammatory Efficacy in Pre-clinical Models

Inflammation is a complex biological response involved in various diseases. Pre-clinical models of inflammation are used to assess the potential of compounds to modulate inflammatory pathways nih.govnih.govmdpi.com. While some natural products and related compounds have demonstrated anti-inflammatory properties in pre-clinical settings nih.govnih.govmdpi.comrsc.orgresearchgate.net, specific data regarding the anti-inflammatory efficacy of this compound in animal models were not identified in the search results.

Combination Therapy Strategies Involving this compound in Pre-clinical Settings

Combination therapy, the use of multiple therapeutic agents, is a common strategy in treating complex diseases like cancer and infections to enhance efficacy, reduce resistance, or minimize toxicity. Pre-clinical studies evaluate the potential benefits of combining a novel compound with existing therapies in animal models. Information specifically on combination therapy strategies involving this compound in pre-clinical settings was not found in the provided search results. However, combination immunotherapy approaches are being studied in syngeneic mouse models for cancer research mdpi.com.

Pharmacodynamic Biomarker Identification for this compound Activity

Pharmacodynamic (PD) biomarkers are indicators that measure the biological effects of a drug on its target or downstream pathways nih.govprimescholars.com. Identifying PD biomarkers is crucial for understanding a drug's mechanism of action, determining optimal dosing, and predicting therapeutic response nih.govprimescholars.com. The mode of action and pharmacology of the kibdelones, including this compound, have received limited attention caymanchem.combiomol.comtoku-e.com. Therefore, specific pharmacodynamic biomarkers for this compound activity have not been extensively studied or identified in the provided search results. Research into the mechanism of action of kibdelone C has ruled out interaction with DNA or inhibition of topoisomerase nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 934464-78-5 caymanchem.com |

| Kibdelone A | Not explicitly found in search results, but mentioned as related to this compound |

| Kibdelone C | Not explicitly found in search results, but mentioned as related to this compound and its synthesis is discussed nih.govnih.gov |

| Rhamnoside | 183360 nih.gov |

| Albofungin (B1666813) | 34718 nih.gov |

| Lysolipin | 5282390 nih.gov |

| Simaomicin α | 6436380 nih.gov |

| Actinoplanone | Not explicitly found in search results |

| SCH-56036 | 154457 nih.gov |

| Kigamicin A | 11887034 nih.gov |

| Cervinomycin A2 | 6436386 nih.gov |

| FD-594 | 6436168 nih.gov |

| Paclitaxel | 36314 nih.gov |

| Dutomycin (B115161) | 441375 nih.gov |

| SW91 | Not explicitly found in search results |

| Buparvaquone | 54675048 nih.gov |

| BKI-1294 | 56913735 nih.gov |

| Prednisone | 5865 nih.gov |

| Dexamethasone | 5742 nih.gov |

| Curcumin | 969516 nih.gov |

| Interleukin-1β | 54319074 nih.gov |

| Interleukin-6 | 51323 nih.gov |

| TNF-α | 54671734 nih.gov |

| LPS | A broad category, not a single compound with a specific CID. |

| Diclofenac | 3033 nih.gov |

| Acetylsalicylic acid | 2244 nih.gov |

Data Tables

Based on the provided search results, specific quantitative data from in vivo studies of this compound that could be presented in detailed tables were not available. The results primarily discussed the in vitro cytotoxicity of kibdelones and the general types of animal models used in pre-clinical research.

Advanced Analytical and Bioprocessing Methodologies for Kibdelone B

Development of Robust Analytical Methods for Kibdelone B Quantification in Complex Matrices

The quantification of pharmaceutical compounds in complex biological matrices, such as blood, plasma, urine, and tissue samples, is a critical aspect of drug development and research. researchgate.net The complexity of these matrices can pose significant challenges to analytical accuracy, reproducibility, and sensitivity due to matrix effects, which can cause ionization suppression or enhancement in techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.netchromatographyonline.com

Robust and validated analytical methods are essential for accurately assessing compounds like this compound in such complex environments. researchgate.netcontractlaboratory.com Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), including LC-MS/MS, are predominant for quantitative analysis in biological matrices due to their high specificity, sensitivity, and throughput. researchgate.netchromatographyonline.com

Addressing matrix effects is crucial for accurate quantification. Methods like standard addition and the use of coeluting internal standards can help rectify these effects. chromatographyonline.com Standard addition involves spiking the sample matrix with known concentrations of the analyte to create a calibration curve within the matrix itself, thereby accounting for matrix-specific interferences. chromatographyonline.com

While specific detailed research findings on the quantification of this compound in complex matrices were not extensively available in the search results, the principles and techniques used for quantifying other compounds in complex matrices would be applicable. For example, studies on quantifying heparin in complex matrices like urine have demonstrated the need for simple and user-friendly analytical methods, utilizing techniques such as fluorescence assays, and the importance of assessing potential interference from matrix components. arxiv.org Similarly, the analysis of polyphenols in complex plant matrices highlights the challenges posed by structural diversity and low concentrations, necessitating sensitive and accurate methods like HPLC coupled with various detectors, including mass spectrometry. mdpi.com

Metabolomic and Lipidomic Profiling of this compound-Treated Biological Systems

Metabolomic and lipidomic profiling are powerful approaches used to understand the metabolic changes induced by a compound in biological systems. Metabolomics involves the comprehensive study of all metabolites in a biological system, while lipidomics specifically focuses on the identification and quantification of lipids. mdpi.comfrontiersin.org These techniques can reveal how a compound like this compound interacts with cellular pathways and affects the metabolic landscape.

Untargeted metabolomics analysis can reveal significant changes in metabolic profiles. researchgate.net For instance, studies using metabolomic profiling have demonstrated how compounds can alter lipid metabolism and impact various branches of cellular metabolism. nih.gov Similarly, lipidomic profiling can uncover drastic changes in various complex membrane lipid classes, such as phospholipids (B1166683) and sphingolipids, and alterations in the composition and unsaturation levels of fatty acyl side chains. mdpi.comstanford.edu

While direct studies on the metabolomic and lipidomic profiling of this compound-treated biological systems were not found, the application of these methodologies would involve:

Sample Preparation: This typically involves extracting metabolites or lipids from biological samples (e.g., cells, tissues, biofluids) using appropriate methods like solvent extraction. explorationpub.comescholarship.org

Analytical Techniques: Mass spectrometry-based platforms, often coupled with chromatography (e.g., UHPLC-MS/MS), are commonly used for both targeted and untargeted metabolomic and lipidomic profiling. mdpi.comexplorationpub.comescholarship.orgmdpi.comprodigest.eu These techniques allow for the identification and quantification of a wide range of metabolites and lipids. prodigest.eu

Data Analysis: Multivariate statistical analysis techniques, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA), are employed to identify statistically significant differences in metabolite or lipid profiles between treated and control groups. mdpi.commdpi.com Pathway enrichment analysis can further reveal the metabolic pathways most affected. mdpi.com

These profiling approaches could provide valuable insights into the cellular and molecular effects of this compound, even if its precise mode of action is not yet fully understood. caymanchem.com

Bioprocess Development for Fermentation and Downstream Processing of this compound

This compound is produced by the actinomycete Kibdelosporangium sp. caymanchem.comresearchgate.net The production of such natural products from microorganisms involves fermentation and subsequent downstream processing. Bioprocess development is crucial for optimizing the production yield, ensuring product quality, and enabling scalable manufacturing. evologic.atalagappauniversity.ac.inaciesbio.com

Fermentation Process Development:

This stage focuses on optimizing the conditions for microbial growth and product formation. Key elements include:

Microbe Selection and Strain Improvement: Utilizing the producing organism (Kibdelosporangium sp.) and potentially improving the strain through genetic or environmental modifications to enhance this compound production. alagappauniversity.ac.in

Medium Optimization: Developing fermentation media that provide the necessary carbon sources, nitrogen sources, mineral sources, and other nutrients for optimal microbial growth and product yield. alagappauniversity.ac.inaciesbio.com

Process Parameter Control: Optimizing and controlling parameters such as temperature, pH, oxygen levels, and feeding strategies in bioreactors. evologic.ataciesbio.com

Scale-Up: Transitioning the fermentation process from laboratory scale to larger volumes (bench, pilot, and industrial scales) while maintaining or improving productivity. evologic.ataciesbio.cominbio.be

Bioprocess development often involves using laboratory-scale reactors to test various parameters and collect data to guide subsequent scale-up. evologic.ataciesbio.cominbio.be

Downstream Processing of this compound:

Typical downstream processing steps for microbial products can include:

Biomass Separation: Separating the microbial cells from the liquid fermentation broth, which can be achieved through techniques like filtration or centrifugation. celignis.com

Product Extraction: Extracting the target compound from either the cells (if intracellular) or the broth (if extracellular) using appropriate solvents or techniques.

Purification: Employing various chromatographic techniques (e.g., HPLC) and other separation methods to isolate and purify this compound to the desired level of purity. inbio.be

Formulation: Processing the purified compound into a stable and usable form. evologic.at

Optimizing downstream processing aims to maximize product recovery while minimizing losses and ensuring the stability of the final product. evologic.at

Future Research Directions and Translational Challenges for Kibdelone B

Exploration of Novel Biological Activities and Therapeutic Indications for Kibdelone B

While initial studies have highlighted the anticancer, antibacterial, and nematocidal properties of kibdelones, including this compound, the full spectrum of its biological activities remains to be explored. Research indicates that kibdelones exhibit potent and selective cytotoxicity against a panel of human tumor cell lines, with low nanomolar GI₅₀ values against various cancer types such as leukemia, colon, ovarian, prostate, and breast cancer cells. nih.govnih.gov They also show robust toxicity towards B. subtilis bacteria and potent anti-nematocidal activity against Haemonchus contortus. researchgate.netnih.gov

Future research should focus on:

Expanding the panel of tested cell lines and organisms: Investigating the activity of this compound against a broader range of cancer subtypes, drug-resistant strains, and other infectious agents (e.g., fungi, viruses, parasites) could reveal new therapeutic applications.

In-depth in vivo studies: While some related compounds like kigamicins have shown efficacy in inhibiting tumor growth in immunocompromised mice, detailed in vivo studies for this compound are needed to assess its efficacy, pharmacokinetics, and potential therapeutic window in complex biological systems. nih.gov

Investigating other potential biological targets: Given the complex structure of this compound and the observed disruption of the actin cytoskeleton by kibdelone C and its derivatives, further research is warranted to identify other potential cellular targets and pathways modulated by this compound. nih.govresearchgate.netnih.gov

Addressing Synthetic Scalability and Cost-Effectiveness for this compound Production

The structural complexity of polycyclic xanthone (B1684191) natural products like this compound presents significant challenges for their large-scale and cost-effective synthesis. Total synthesis efforts towards related kibdelones, such as kibdelone C, have highlighted difficulties in assembling the complex hexacyclic ring system and functionalizing specific rings, often resulting in unexpected problems and low yields in certain steps. nih.govpsu.edu Issues related to the installation of specific functional groups, deprotection, and obtaining the desired oxidation states have been reported. nih.govpsu.edu

Addressing synthetic scalability and cost-effectiveness requires:

Identifying key intermediates for divergent synthesis: Developing synthetic strategies that allow for the preparation of this compound and its analogs from common intermediates could improve efficiency.

Optimizing reaction conditions: Extensive screening and optimization of reaction conditions are crucial to improve yields and reproducibility, particularly for challenging steps like C-H arylation. nih.govpsu.edu

Exploring alternative synthetic approaches: Investigating semi-synthetic routes starting from more readily available precursors or exploring the potential for enzymatic transformations could offer alternative pathways for production.

Integration of this compound Research with Emerging Technologies (e.g., Nanotechnology, Targeted Delivery Systems)

The application of emerging technologies, particularly nanotechnology and targeted delivery systems, holds significant promise for enhancing the therapeutic utility of this compound. Nanomaterial-based drug delivery systems are being widely explored to improve the safety and therapeutic efficacy of encapsulated drugs by enhancing bioavailability, biodistribution, and accumulation at the target site while reducing toxicity and side effects. frontiersin.orgmdpi.com

Potential integrations include:

Encapsulation in nanoparticles: Loading this compound into various nanoparticle formulations (e.g., liposomes, polymeric nanoparticles, nanogels) could improve its solubility, stability, and pharmacokinetic profile. mdpi.comnih.gov

Targeted delivery strategies: Functionalizing nanoparticles with targeting ligands (e.g., antibodies, peptides, small molecules) could enable the selective delivery of this compound to cancer cells or sites of infection, minimizing off-target effects and potentially allowing for lower dosages. frontiersin.orgmdpi.comnih.gov This is particularly relevant for addressing challenges like delivering drugs across biological barriers such as the blood-brain barrier for potential central nervous system applications. frontiersin.orgnih.gov

Controlled release systems: Designing delivery systems that release this compound in a controlled and sustained manner at the target site could maintain therapeutic concentrations over time and reduce the frequency of administration. frontiersin.org

Rational Design of Next-Generation this compound Analogs with Enhanced Efficacy or Selectivity

The structural complexity of this compound provides a rich scaffold for the rational design and synthesis of analogs with potentially enhanced properties. Studies on simplified derivatives of kibdelone C have shown that some analogs with improved chemical stability display higher activity than the natural product itself. nih.govresearchgate.net The facile equilibration between kibdelones A, B, and C under mild conditions also suggests that structural modifications could impact their stability and biological activity. nih.govresearchgate.netnih.govpsu.eduacs.orgresearchgate.net

Key aspects of analog design include:

Structure-Activity Relationship (SAR) studies: Conducting comprehensive SAR studies on this compound and its derivatives to identify the key structural features responsible for its biological activities. This involves synthesizing analogs with specific modifications to different parts of the molecule and evaluating their biological effects.

Improving chemical stability: Addressing the observed equilibration between kibdelone forms through structural modifications to create more stable and predictable therapeutic agents. nih.govresearchgate.netnih.govpsu.eduacs.orgresearchgate.net